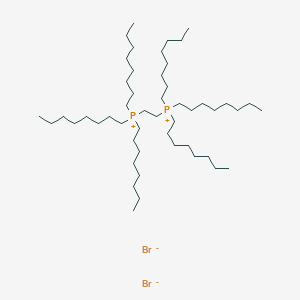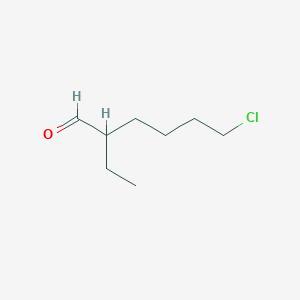![molecular formula C6H10Br2Hg2O B14634288 Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury CAS No. 52217-89-7](/img/structure/B14634288.png)
Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury is a complex organomercury compound. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of mercury atoms bonded to bromine and oxolane groups, making it a unique and intriguing subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury typically involves the reaction of oxolane derivatives with mercuric bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures the consistent production of high-purity this compound, which is essential for its applications in various industries.
化学反応の分析
Types of Reactions
Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to form lower oxidation state mercury compounds.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or silver fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction can produce elemental mercury or lower oxidation state organomercury compounds.
科学的研究の応用
Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury has several scientific research applications, including:
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction is crucial for its biological and medicinal applications.
類似化合物との比較
Similar Compounds
Dimethylmercury: Another organomercury compound with different structural and chemical properties.
Phenylmercuric acetate: Used as a preservative and antiseptic, with distinct applications compared to Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury.
Mercuric chloride: A simple inorganic mercury compound with different reactivity and toxicity profiles.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological interactions. Its dual presence of bromine and oxolane groups, along with mercury, makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
52217-89-7 |
|---|---|
分子式 |
C6H10Br2Hg2O |
分子量 |
659.13 g/mol |
IUPAC名 |
bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury |
InChI |
InChI=1S/C6H10O.2BrH.2Hg/c1-5-3-4-6(2)7-5;;;;/h5-6H,1-4H2;2*1H;;/q;;;2*+1/p-2 |
InChIキー |
XTGLRGPHLSNKSV-UHFFFAOYSA-L |
正規SMILES |
C1CC(OC1C[Hg]Br)C[Hg]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


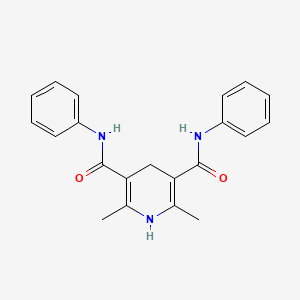
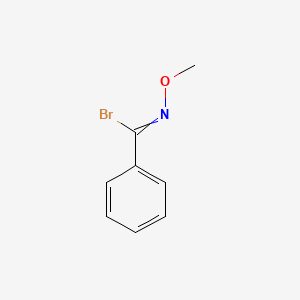
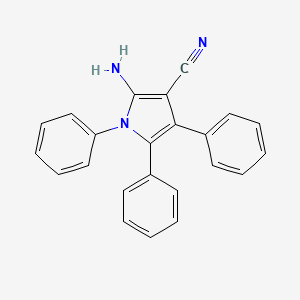
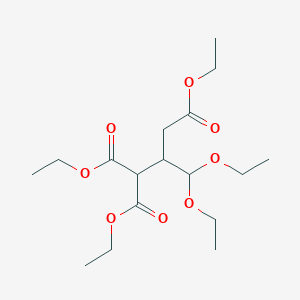
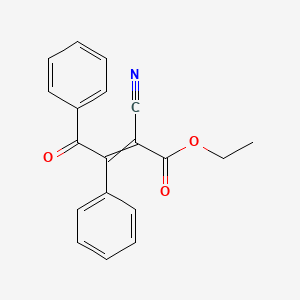
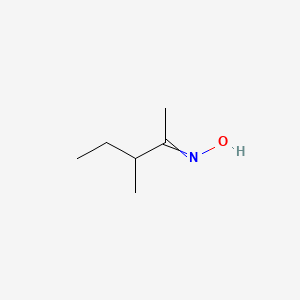
![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
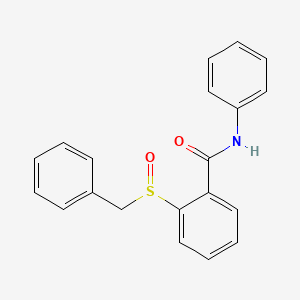
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
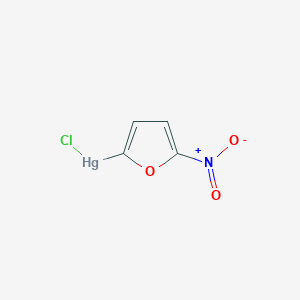
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
